molecular formula C12H18N2O B150744 (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol CAS No. 914349-22-7

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Cat. No. B150744
M. Wt: 206.28 g/mol
InChI Key: FOCPWJSNYIBBQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" involves the condensation of piperidin-4-yl-diphenyl-methanol with various sulfonyl chlorides in methylene dichloride using triethylamine as the base. This method has been employed to synthesize compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol , [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol , and 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . Additionally, ring-opening reactions of related compounds, such as 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts, have been performed using tertiary amines like triethylamine .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of these synthesized compounds. The crystallographic data reveal that these compounds typically crystallize in the monoclinic space group with the piperidine ring adopting a chair conformation. The geometry around the sulfur atom is often distorted from a regular tetrahedron . The molecular structure is further stabilized by various intermolecular interactions, including hydrogen bonds and π interactions .

Chemical Reactions Analysis

The synthesized compounds exhibit different reactivities depending on their functional groups. For instance, the presence of a nitro group in the 1-(2-nitro-benzenesulfonyl) derivative could potentially introduce different chemical reactivities compared to the chloro and toluene-sulfonyl derivatives . The ring-opening reactions of isoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines result in the formation of compounds with different functionalities, indicating a versatile reactivity profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic techniques and thermal analyses. The crystal structures are stabilized by inter and intramolecular hydrogen bonds and other non-covalent interactions, which can influence the melting points and solubility . The thermal properties of these crystals have been studied using thermogravimetric analysis, revealing stability over a range of temperatures . Electronic properties such as the HOMO-LUMO energy gap have been evaluated through density functional theory calculations, providing insights into the reactivity and stability of the molecules .

Scientific Research Applications

Synthesis and Characterization

  • Three-component Synthesis : A study reported the synthesis of a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, with "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" being a key intermediate. This highlights its use in complex organic syntheses (Wu Feng, 2011).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : A derivative of "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" was found to be an effective corrosion inhibitor for mild steel in acidic environments. This suggests its potential applications in industrial corrosion protection (Qisheng Ma et al., 2017).

Crystallography

  • Crystal Structure Analysis : Several studies have synthesized and analyzed the crystal structures of compounds closely related to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol", contributing to the field of crystallography and molecular geometry (H. R. Girish et al., 2008).

Drug Development

  • Histamine H3 Receptor Antagonists : Compounds with a structure similar to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" have been explored for their potential as histamine H3 receptor antagonists, highlighting its relevance in pharmaceutical research (Devin M Swanson et al., 2009).

Green Chemistry

  • Environmentally Benign Synthesis : Research on environmentally benign synthesis methods has included the use of "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" derivatives, emphasizing its role in sustainable chemistry (B. Ágai et al., 2004).

Substitution Reactions

  • Nucleophilic Substitution Studies : Studies on the reactivity of pyridine derivatives with piperidine in methanol have included compounds similar to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol", aiding in the understanding of nucleophilic substitution reactions (Guillaume Coppens et al., 2010).

Bioactive Compounds Synthesis

  • Antitubercular and Antifungal Activity : Research into the synthesis of bioactive compounds has utilized derivatives of "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol", highlighting its potential in the development of new drugs (Manjoor. Syed et al., 2013).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and storing locked up (P405) .

properties

IUPAC Name

[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-3-7-14(8-4-12)9-11-1-5-13-6-2-11/h1-2,5-6,12,15H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCPWJSNYIBBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434883
Record name {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

CAS RN

914349-22-7
Record name 1-(4-Pyridinylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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